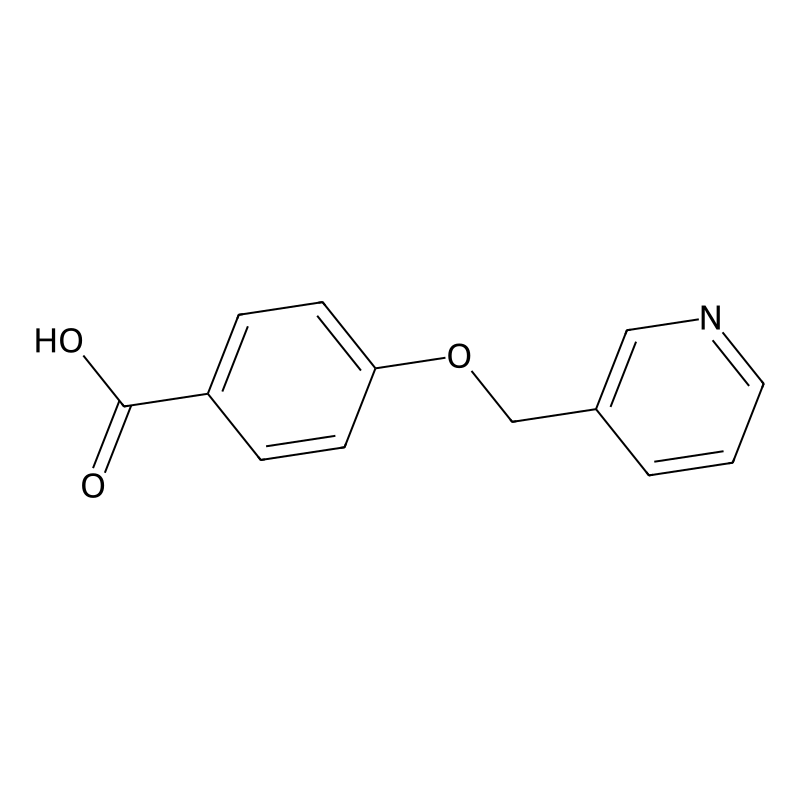4-(Pyridin-3-ylmethoxy)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Pyridin-3-ylmethoxy)benzoic acid is an organic molecule containing a benzoic acid core (benzene ring with a carboxylic acid group) linked to a pyridin-3-ylmethoxy group (3-pyridyl attached to a methoxy group) at the 4th position of the benzene ring. While its natural occurrence is not well documented in scientific literature, it appears as a research chemical used in synthetic processes [].
Molecular Structure Analysis
The key feature of 4-(Pyridin-3-ylmethoxy)benzoic acid is the combination of two aromatic groups: a benzene ring and a pyridine ring. The benzene ring offers stability due to its delocalized electron system, while the pyridine ring introduces nitrogen with its potential for various bonding interactions. The methoxy group (-OCH3) attached to the pyridine ring contributes electron density and can participate in hydrogen bonding.
Chemical Reactions Analysis
- Esterification: The carboxylic acid group (COOH) can react with alcohols in the presence of an acid catalyst to form esters.
4-(Pyridin-3-ylmethoxy)benzoic acid + ROH -> R-O-CO-C6H4-4-Pyridin-3-ylmethoxy + H2O (R = alkyl group)- Decarboxylation: Under strong heating conditions, the carboxylic acid group might decarboxylate, releasing CO2 and forming a phenol derivative.
4-(Pyridin-3-ylmethoxy)benzoic acid -> C6H4-4-Pyridin-3-ylmethoxy + CO2- Nucleophilic substitution: The methoxy group (-OCH3) could potentially be displaced by a stronger nucleophile under specific reaction conditions.
These are just theoretical examples, and actual reaction conditions and yields would require further investigation.
Physical And Chemical Properties Analysis
- Solid state at room temperature: Due to the presence of aromatic rings and the carboxylic acid group, it is likely a solid at room temperature.
- Relatively high melting point: The aromatic rings and hydrogen bonding potential suggest a high melting point.
- Moderate solubility in organic solvents: The molecule has both polar and non-polar regions, indicating potential solubility in organic solvents with varying polarities.
- Weak acid: The carboxylic acid group exhibits acidic character.








